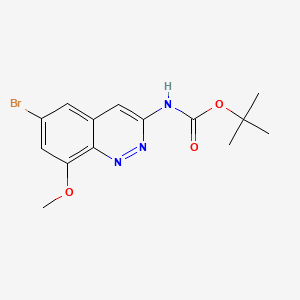
tert-Butyl (6-bromo-8-methoxycinnolin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (6-bromo-8-methoxycinnolin-3-yl)carbamate is a chemical compound that belongs to the class of cinnoline derivatives. This compound is characterized by the presence of a tert-butyl carbamate group attached to a cinnoline ring, which is further substituted with bromine and methoxy groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-bromo-8-methoxycinnolin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through a cyclization reaction involving appropriate precursors.
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Carbamate Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (6-bromo-8-methoxycinnolin-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Deprotection: The tert-butyl carbamate group can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or basic conditions using sodium hydroxide (NaOH) can be used for deprotection.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnoline derivatives, while deprotection reactions yield the free amine.
Applications De Recherche Scientifique
tert-Butyl (6-bromo-8-methoxycinnolin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl (6-bromo-8-methoxycinnolin-3-yl)carbamate involves its interaction with specific molecular targets. The bromine and methoxy groups, along with the carbamate moiety, contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or interact with receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used in various chemical reactions.
6-Bromo-8-methoxycinnoline: A related cinnoline derivative without the carbamate group.
tert-Butyl (6-chloro-8-methoxycinnolin-3-yl)carbamate: A similar compound with a chlorine atom instead of bromine.
Uniqueness
tert-Butyl (6-bromo-8-methoxycinnolin-3-yl)carbamate is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom, methoxy group, and carbamate moiety makes it distinct from other similar compounds and contributes to its specific reactivity and applications.
Propriétés
Formule moléculaire |
C14H16BrN3O3 |
|---|---|
Poids moléculaire |
354.20 g/mol |
Nom IUPAC |
tert-butyl N-(6-bromo-8-methoxycinnolin-3-yl)carbamate |
InChI |
InChI=1S/C14H16BrN3O3/c1-14(2,3)21-13(19)16-11-6-8-5-9(15)7-10(20-4)12(8)18-17-11/h5-7H,1-4H3,(H,16,17,19) |
Clé InChI |
YAFGMONANHEQBG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC2=CC(=CC(=C2N=N1)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




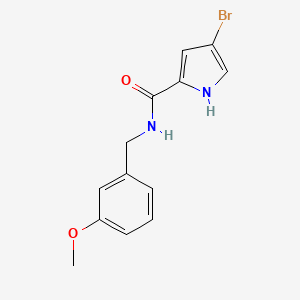


![4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile](/img/structure/B14907405.png)
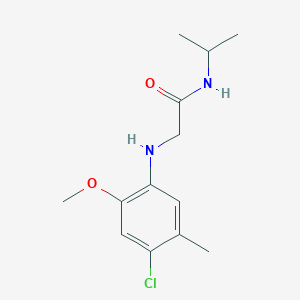
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea](/img/structure/B14907412.png)
![2-[(4-Chlorophthalazin-1-yl)amino]ethanol](/img/structure/B14907416.png)
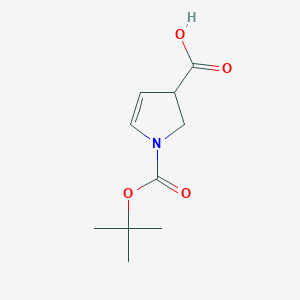
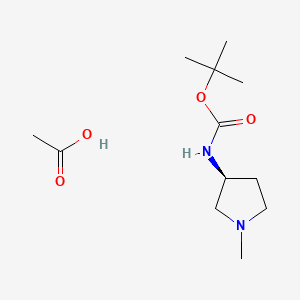
![tert-butyl 4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate](/img/structure/B14907441.png)

![6,8-Dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B14907454.png)
